molecular formula C31H21FN2O6S B4292128 (2Z,5E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2H-1,3-BENZODIOXOL-5-YL)IMINO]-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE

(2Z,5E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2H-1,3-BENZODIOXOL-5-YL)IMINO]-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B4292128
M. Wt: 568.6 g/mol
InChI Key: YHUMTSDQSOCKGO-DJVSGMCDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z,5E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2H-1,3-BENZODIOXOL-5-YL)IMINO]-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a thiazolidinone core with multiple aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2H-1,3-BENZODIOXOL-5-YL)IMINO]-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The key steps include the formation of the thiazolidinone ring and the introduction of the aromatic substituents. Common reagents used in these reactions include aldehydes, amines, and thiourea derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z,5E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2H-1,3-BENZODIOXOL-5-YL)IMINO]-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (2Z,5E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2H-1,3-BENZODIOXOL-5-YL)IMINO]-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

The compound is of interest in medicinal chemistry for the development of new therapeutic agents. Its structure allows for modifications that can enhance its pharmacological properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound is explored for its potential use in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (2Z,5E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2H-1,3-BENZODIOXOL-5-YL)IMINO]-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are studied to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-benzodioxol-5-yl)-3-[(4-methylphenyl)sulfonyl]-1-propanone
  • 3-benzyloxy-4,5-dimethoxy-benzaldehyde
  • 3,5-bis(1,3-benzodioxol-5-ylmethylene)-1-isopropyl-4-piperidinone

Uniqueness

Compared to similar compounds, (2Z,5E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2H-1,3-BENZODIOXOL-5-YL)IMINO]-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE stands out due to its unique combination of aromatic substituents and the thiazolidinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5E)-3-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylimino)-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H21FN2O6S/c32-24-4-2-1-3-20(24)16-36-23-9-5-19(6-10-23)13-29-30(35)34(22-8-12-26-28(15-22)40-18-38-26)31(41-29)33-21-7-11-25-27(14-21)39-17-37-25/h1-15H,16-18H2/b29-13+,33-31?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUMTSDQSOCKGO-DJVSGMCDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N=C3N(C(=O)C(=CC4=CC=C(C=C4)OCC5=CC=CC=C5F)S3)C6=CC7=C(C=C6)OCO7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)N=C3N(C(=O)/C(=C\C4=CC=C(C=C4)OCC5=CC=CC=C5F)/S3)C6=CC7=C(C=C6)OCO7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H21FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z,5E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2H-1,3-BENZODIOXOL-5-YL)IMINO]-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 2
Reactant of Route 2
(2Z,5E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2H-1,3-BENZODIOXOL-5-YL)IMINO]-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 3
(2Z,5E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2H-1,3-BENZODIOXOL-5-YL)IMINO]-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 4
(2Z,5E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2H-1,3-BENZODIOXOL-5-YL)IMINO]-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 5
Reactant of Route 5
(2Z,5E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2H-1,3-BENZODIOXOL-5-YL)IMINO]-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 6
(2Z,5E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2H-1,3-BENZODIOXOL-5-YL)IMINO]-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE

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